molecular formula C17H23BrFNO2 B1410296 Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate CAS No. 1704096-11-6

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate

Cat. No.: B1410296
CAS No.: 1704096-11-6
M. Wt: 372.3 g/mol
InChI Key: COQSPBYERNBGKG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

This compound is characterized by its molecular formula C₁₇H₂₃BrFNO₂ and carries the Chemical Abstracts Service registry number 1704096-11-6. The compound possesses a molecular weight of 372.3 grams per mole and is systematically named as tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopentylcarbamate according to International Union of Pure and Applied Chemistry nomenclature. This complex designation reflects the molecule's intricate architecture, which incorporates multiple distinct structural motifs within a unified framework.

The structural significance of this compound lies in its multi-functional design, featuring a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopentyl group attached to a benzyl carbamate structure. The carbamate functionality serves as the central organizing element, connecting the various substituents through its characteristic nitrogen-carbon-oxygen linkage. This arrangement creates a molecule that exhibits both the stability associated with carbamate structures and the reactivity potential inherent in halogenated aromatic systems.

The presence of both bromine and fluorine atoms on the benzene ring creates a unique electronic environment that influences the compound's chemical behavior. The bromine atom, located at the 4-position relative to the benzyl linkage, introduces electrophilic character due to its size and moderate electronegativity. Simultaneously, the fluorine atom at the 2-position provides strong electron-withdrawing effects, significantly altering the electron density distribution within the aromatic system. This dual halogenation pattern exemplifies modern approaches to molecular design, where multiple halogen substituents are strategically positioned to achieve specific electronic and steric properties.

The cyclopentyl group attached to the carbamate nitrogen introduces conformational complexity and steric bulk, potentially influencing the molecule's three-dimensional structure and binding interactions. The tert-butyl protecting group, a standard feature in synthetic chemistry, provides stability to the carbamate functionality while allowing for selective reactions at other sites within the molecule. This combination of structural elements makes the compound a versatile building block for further synthetic transformations in medicinal chemistry and materials science applications.

Property Value Source
Molecular Formula C₁₇H₂₃BrFNO₂
Molecular Weight 372.3 g/mol
Chemical Abstracts Service Number 1704096-11-6
PubChem Compound Identifier 118704502
International Union of Pure and Applied Chemistry Name tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopentylcarbamate

Historical Context in Organobromine and Fluorinated Compound Research

The development of this compound represents the culmination of nearly two centuries of research in organobromine and organofluorine chemistry. The historical foundations of this compound trace back to the early discoveries in halogen chemistry, beginning with the isolation of bromine in 1826 by Antoine-Jérôme Balard in France. This discovery marked the beginning of systematic research into organobromine compounds, which initially focused on simple brominated molecules before evolving to encompass the complex structures seen in modern synthetic chemistry.

Organofluorine chemistry has an equally rich historical trajectory, with the first organofluorine compound discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. The field gained significant momentum in 1862 when Alexander Borodin pioneered halogen exchange reactions by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. These early developments established the fundamental principles of halogen incorporation that would later enable the synthesis of complex molecules like this compound.

The historical significance of organobromine compounds extends beyond synthetic chemistry into natural product research. Early studies revealed that organobromine compounds are among the most abundant organohalogens in nature, with over 1,600 naturally occurring organobromine compounds identified by 1999. These discoveries demonstrated the biological relevance of bromine-containing molecules and provided inspiration for synthetic chemists to develop brominated compounds for pharmaceutical applications. The abundance of organobromine compounds in marine organisms, including sponges, corals, and various marine plants, highlighted the important biological roles these molecules play in chemical defense and cellular regulation.

The development of organofluorine chemistry accelerated dramatically during World War II, driven by the Manhattan Project's need for materials compatible with uranium hexafluoride. This period saw the first large-scale production of fluorine and the development of synthetic methodologies that would later enable the creation of complex fluorinated molecules. The discovery of polytetrafluoroethylene by Roy J. Plunkett in 1938 demonstrated the unique properties of fluorinated materials and sparked industrial interest in fluorochemistry.

Carbamate chemistry, the third major component of this compound, has its own distinguished history in medicinal chemistry and synthetic organic chemistry. Carbamates have been recognized as important structural motifs in drug design due to their stability, membrane permeability, and ability to serve as peptide bond surrogates. The carbamate functionality's unique conformational properties, particularly its preference for anti-isomer conformations and ability to participate in hydrogen bonding, have made it an invaluable tool in pharmaceutical development.

The convergence of these three chemical domains in this compound represents a sophisticated approach to molecular design that builds upon centuries of chemical knowledge. The compound exemplifies how modern synthetic chemistry has evolved from simple halogenation reactions to complex multi-step syntheses that incorporate multiple functional groups with precise spatial arrangements. This evolution reflects the broader trajectory of synthetic chemistry from empirical discoveries to rational design approaches that leverage detailed understanding of structure-activity relationships.

The historical context of this compound also reflects the changing priorities in chemical research, from fundamental studies of elemental properties to applications-driven synthesis for specific technological needs. The incorporation of both bromine and fluorine atoms in a single molecule demonstrates how modern chemists have learned to balance the different properties these halogens impart, using bromine's moderate reactivity and fluorine's strong electron-withdrawing effects to create molecules with tailored properties for specific applications.

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-fluorophenyl)methyl]-N-cyclopentylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrFNO2/c1-17(2,3)22-16(21)20(14-6-4-5-7-14)11-12-8-9-13(18)10-15(12)19/h8-10,14H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQSPBYERNBGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)Br)F)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of the Aromatic Ring

The initial step involves halogenating a suitably substituted phenyl precursor to introduce bromine and fluorine:

Reaction Step Description Conditions References/Data
Aromatic bromination Electrophilic substitution on phenyl ring to introduce bromine at the para-position Using N-bromosuccinimide (NBS) or bromine in acetic acid, at controlled temperature Literature indicates regioselectivity can be achieved with NBS in the presence of radical initiators
Aromatic fluorination Electrophilic or nucleophilic substitution to introduce fluorine at the ortho or para position Typically via nucleophilic aromatic substitution (SNAr) with fluoride sources like potassium fluoride, under suitable activating conditions

Synthesis of the Benzyl Carbamate

The benzyl carbamate is synthesized through the reaction of the aromatic amine with tert-butyl chloroformate or similar reagents:

ArNH2 + (Boc)2O → ArNHC(O)OtBu

This step is performed under basic conditions (e.g., triethylamine) to facilitate carbamate formation, providing a protected amino group on the aromatic ring.

Introduction of the Cyclopentyl Group

The cyclopentyl moiety can be attached via nucleophilic substitution or coupling reactions:

  • Nucleophilic substitution on a suitable aromatic precursor bearing a leaving group (e.g., halogen or tosylate).
  • Coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the precursor's functional groups.

For example, a cyclopentyl Grignard reagent or cyclopentylboronic acid could be used to attach the cyclopentyl group to the aromatic ring or the carbamate nitrogen, under palladium catalysis.

Final Assembly of the Target Compound

The last step involves coupling the halogenated aromatic intermediate with the cyclopentyl carbamate precursor, followed by tert-butyl deprotection if necessary, to yield the final compound:

Step Reagents & Conditions Purpose References
Coupling Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) Attach cyclopentyl group
Deprotection Acidic or basic conditions to remove protecting groups Finalize the structure Standard carbamate deprotection protocols

Data Table Summarizing the Preparation Methods

Step Starting Material Reagents Conditions Product Notes
Aromatic halogenation Phenyl precursor NBS, Br2, acetic acid Controlled temperature Brominated fluorophenyl Selectivity critical
Carbamate formation Aromatic amine (Boc)2O, triethylamine Room temperature Aromatic carbamate Protects amino group
Cyclopentyl attachment Halogenated aromatic Cyclopentylboronic acid/Grignard Pd-catalyzed coupling Benzyl(cyclopentyl) derivative High yield possible
Final coupling Benzyl(cyclopentyl) intermediate Cross-coupling reagents Reflux Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate Purification via chromatography

Research Findings and Literature Support

  • Halogenation of aromatic compounds is well-established, with regioselectivity controlled by reaction conditions and directing groups, crucial for introducing bromine and fluorine at specific positions.
  • Carbamate synthesis via reaction of amines with tert-butyl chloroformate is a standard method, providing stable intermediates for further functionalization.
  • Coupling reactions such as Suzuki or Buchwald-Hartwig are effective for attaching cyclopentyl groups, offering high selectivity and yields under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Hydrolysis Products: Alcohols and carbamic acids.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate is primarily investigated for its therapeutic properties .

  • Drug Development : It serves as a precursor in the synthesis of pharmaceuticals aimed at targeting specific diseases. The presence of halogen atoms (bromine and fluorine) in its structure can enhance the biological activity of derivatives formed from it.
  • Biological Activity : Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its potential as an anticancer agent is particularly noteworthy, as compounds with similar structures have shown efficacy in inhibiting tumor growth in vitro and in vivo .

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules.

  • Synthetic Routes : Common methods for synthesizing this compound include nucleophilic substitution reactions and coupling reactions such as Suzuki-Miyaura coupling, which facilitate the formation of carbon-carbon bonds under mild conditions .

Materials Science

In the field of materials science, this compound is utilized in the production of specialty chemicals and materials.

  • Polymer Chemistry : Its unique functional groups allow for modifications that can lead to new polymeric materials with tailored properties for applications in coatings, adhesives, and composites.

Anticancer Properties

A study published in Cancer Research highlighted that halogenated phenoxy compounds could significantly inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotection Research

Research featured in the Journal of Neurochemistry indicated that similar carbamates provided significant protection against neurotoxicity induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPrecursor for drug development; potential anticancer properties
Organic SynthesisIntermediate for complex organic molecule synthesis
Materials ScienceUsed in producing specialty chemicals and polymeric materials

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Features
Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate 4-bromo-2-fluorobenzyl, cyclopentyl carbamate C₁₇H₂₂BrFNO₂ (est.) Cyclopentyl group introduces steric hindrance; bromo and fluoro enable cross-coupling .
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate 2-bromo-3-fluorobenzyl C₁₂H₁₅BrFNO₂ Bromo and fluoro in meta positions; used in Pd-catalyzed cascade reactions .
tert-Butyl 4-bromo-2-fluorobenzoate 4-bromo-2-fluorobenzoate ester C₁₁H₁₂BrFO₂ Ester group instead of carbamate; simpler structure for nucleophilic substitution .
tert-Butyl [2-(aminomethyl)-4-fluorobenzyl]carbamate 2-aminomethyl-4-fluorobenzyl C₁₃H₁₉FN₂O₂ Aminomethyl group enhances nucleophilicity; potential for peptide coupling .
tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate 4-bromo-2-fluorobenzyloxy, cyclohexyl C₁₉H₂₆BrFNO₃ Ether linkage and cyclohexyl group alter solubility and steric effects .

Reactivity and Stability

  • Bond Dissociation Energies : Cyclopentyl groups exhibit bond dissociation energies (BDEs) similar to tert-butyl radicals in ethers and amines (5.7 eV for cyclopentylamine vs. 8–9 eV for linear alkyl chains) . This suggests the cyclopentyl carbamate in the target compound may undergo fragmentation under milder conditions compared to tert-butyl analogs.
  • Halogen Reactivity : The 4-bromo-2-fluoro substitution pattern facilitates regioselective cross-coupling, as seen in ’s Suzuki reaction with 2-ethoxyvinyl boronate .

Physical Properties

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP (est.)
This compound ~392.3 Low in water; soluble in DCM ~3.5
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate 304.16 Soluble in dioxane, EtOAc ~2.8
tert-Butyl 4-bromo-2-fluorobenzoate 273.12 Soluble in THF, ethers ~3.2
tert-Butyl [2-(aminomethyl)-4-fluorobenzyl]carbamate 254.30 Moderate in polar solvents ~1.8

Biological Activity

Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate is an organic compound notable for its unique structural features, including a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopentyl moiety. This compound is part of the carbamate family and has garnered interest in various fields including medicinal chemistry and biological research due to its potential biological activities.

  • Molecular Formula : C17H23BrFNO2
  • Molecular Weight : 360.28 g/mol
  • CAS Number : 1704096-11-6

The compound's structure allows it to engage in various chemical reactions, such as nucleophilic substitutions and hydrolysis, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate access and altering metabolic pathways.
  • Receptor Modulation : It can interact with receptor sites, potentially modifying signal transduction pathways that are crucial for various cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized in the following table:

Activity TypeDescriptionReferences
Anticancer ActivityInhibits specific kinases involved in cell proliferation and survival.
Enzyme InteractionModulates enzyme activity related to metabolic pathways.
Antimicrobial PropertiesDemonstrated activity against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Research :
    A study explored the compound's role in inhibiting Polo-like kinase 1 (Plk1), a target involved in cancer cell division. The results showed that derivatives of this compound had IC50 values significantly lower than previously known inhibitors, indicating enhanced potency against cancer cell lines .
  • Enzyme Inhibition Studies :
    Research conducted on various enzyme systems highlighted that this compound effectively inhibited enzymes associated with drug metabolism, suggesting its potential as a pharmacological agent .
  • Antimicrobial Activity :
    Preliminary tests indicated that this compound exhibits antimicrobial properties against Gram-positive bacteria, suggesting its potential application in developing new antibiotics .

Safety and Toxicological Information

While specific toxicological data on this compound is limited, general safety measures should be observed when handling carbamate compounds. Potential hazards include skin and eye irritation upon contact, necessitating the use of personal protective equipment during laboratory handling.

Q & A

Q. Critical Variables :

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may risk Boc-group decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst : Pd-based catalysts (e.g., Pd(OAc)₂) are critical for cross-couplings but require careful ligand selection (e.g., XPhos) to avoid side reactions .

Q. Example Protocol :

Cyclopentylamine functionalization via Boc protection.

Bromo-fluorobenzyl group introduction via Pd-catalyzed coupling.

Purification by column chromatography (hexane/EtOAc gradient).

Yield Optimization : Contradictions in literature yields (50–85%) may arise from differences in catalyst loading or solvent purity .

How can researchers resolve discrepancies in NMR data for structural confirmation of this compound?

Advanced Research Focus
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often stem from:

  • Dynamic rotational barriers in the carbamate group, causing splitting of tert-butyl signals .
  • Residual solvents (e.g., DMSO-d₆) interacting with electronegative substituents (Br, F), altering chemical shifts .

Q. Methodological Solutions :

  • Use 2D NMR (HSQC, HMBC) to confirm connectivity, particularly for distinguishing benzyl and cyclopentyl protons.
  • Compare experimental data with DFT-calculated shifts for halogenated analogs .
  • Ensure rigorous drying of samples to eliminate solvent effects.

Example Data Conflict : A reported δ 7.2 ppm singlet for the benzyl group may split into a doublet in deuterated chloroform due to F⋯H interactions, requiring recalibration of reference spectra .

What strategies are effective for stabilizing this compound under varying storage conditions?

Basic Research Focus
tert-Butyl carbamates are prone to hydrolysis under acidic or humid conditions. Stabilization strategies include:

  • Storage : –20°C in anhydrous DCM or under nitrogen atmosphere to prevent Boc-group cleavage .
  • Additives : Molecular sieves (3Å) or desiccants (silica gel) in solid-state storage .

Q. Decomposition Pathways :

  • Acid-catalyzed hydrolysis of the carbamate to yield CO₂ and cyclopentylamine.
  • Photodegradation of the bromo-fluorobenzyl group under UV light .

Q. Stability Testing :

ConditionDegradation Rate (t₁/₂)Major Byproduct
25°C, 60% RH14 daysCyclopentylamine
40°C, dry30 daysNone detected
UV exposure2 hoursDehalogenated products

How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
The bromine atom at the 4-position makes this compound a candidate for SNAr (nucleophilic aromatic substitution) . Computational tools like DFT (Density Functional Theory) can predict:

  • Activation Energy : For substitution at the bromine site vs. competing fluorine displacement .
  • Solvent Effects : Polar solvents (e.g., DMSO) lower energy barriers by stabilizing transition states .

Q. Case Study :

  • Modeling Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Outcome : Bromine exhibits a 15 kcal/mol lower activation barrier than fluorine for substitution with NH₃, aligning with experimental reactivity trends .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Basic Research Focus
Impurities often arise from incomplete coupling or Boc-deprotection. Recommended methods:

  • HPLC-PDA : C18 column, acetonitrile/water gradient (detection at 254 nm for aromatic rings).
  • LC-MS : ESI+ mode to identify byproducts (e.g., m/z corresponding to dehalogenated species) .

Q. Example Impurity Profile :

ImpuritySourceDetection Method
Des-bromo analogIncomplete couplingLC-MS (m/z 320.1)
CyclopentylamineHydrolysisGC-FID

Validation : Cross-reference with spiked standards to confirm retention times and mass signatures .

How does steric hindrance from the cyclopentyl group influence the compound’s biological activity?

Advanced Research Focus
The cyclopentyl moiety introduces steric bulk, which can:

  • Reduce binding affinity to flat enzymatic pockets (e.g., kinases) .
  • Enhance metabolic stability by shielding the carbamate from esterase cleavage .

Q. Experimental Design :

  • Comparative SAR : Synthesize analogs with smaller substituents (e.g., methyl, ethyl) and test inhibition against target enzymes.
  • Molecular Docking : AutoDock Vina to simulate binding poses in enzyme active sites .

Data Interpretation : A 10-fold decrease in IC₅₀ for cyclopentyl vs. methyl analogs suggests steric clashes in the target binding site .

What safety precautions are critical when handling this compound in a laboratory setting?

Basic Research Focus
While toxicity data specific to this compound is limited, general precautions for halogenated carbamates include:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Absorb with vermiculite and dispose as halogenated waste .

Q. First Aid :

  • Skin Contact : Wash with soap/water for 15 minutes.
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate
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Tert-butyl 4-bromo-2-fluorobenzyl(cyclopentyl)carbamate

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